molecular formula C24H27N3O5 B2978520 Ethyl 2-(4-hydroxy-3-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate CAS No. 899727-75-4

Ethyl 2-(4-hydroxy-3-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate

Cat. No.: B2978520
CAS No.: 899727-75-4
M. Wt: 437.496
InChI Key: XZTSNZKBODVVAF-UHFFFAOYSA-N
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Description

This compound is a spirocyclic heterocycle featuring a benzo[e]pyrazolo[1,5-c][1,3]oxazine core fused to a piperidine ring. Spirocyclic systems, such as this, are known for their conformational rigidity, which can enhance binding specificity to biological targets . The ethyl carboxylate group at the piperidine nitrogen improves solubility in organic solvents, a critical factor in drug formulation .

Properties

IUPAC Name

ethyl 2-(4-hydroxy-3-methoxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5/c1-3-31-23(29)26-12-10-24(11-13-26)27-19(17-6-4-5-7-21(17)32-24)15-18(25-27)16-8-9-20(28)22(14-16)30-2/h4-9,14,19,28H,3,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZTSNZKBODVVAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC(=C(C=C4)O)OC)C5=CC=CC=C5O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(4-hydroxy-3-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate is a complex organic compound with notable biological activities. This article explores its synthesis, chemical properties, and various biological activities as reported in the literature.

  • Molecular Formula : C₁₈H₁₈N₂O₄
  • Molecular Weight : 342.35 g/mol
  • IUPAC Name : this compound

Structural Characteristics

The compound features a spirocyclic structure that combines elements of both pyrazole and oxazine rings. The presence of hydroxyl and methoxy groups on the phenyl ring enhances its solubility and potential reactivity.

Antimicrobial Activity

Research has indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • In vitro studies have demonstrated effectiveness against various bacterial strains including Xanthomonas axonopodis and Ralstonia solanacearum, as well as fungal pathogens like Alternaria solani and Fusarium solani .
  • Antibacterial and antifungal tests showed that certain derivatives inhibited growth in both Gram-positive and Gram-negative bacteria .

Antioxidant Properties

The compound has been evaluated for its antioxidant capacity. The presence of hydroxyl groups is known to contribute to radical scavenging activity. Studies suggest that similar compounds can reduce oxidative stress markers in cellular models.

Cytotoxicity and Cancer Studies

Preliminary studies have indicated potential cytotoxic effects against cancer cell lines:

  • Case Study : A derivative was tested against human cancer cell lines with results showing a dose-dependent decrease in cell viability .
  • The mechanism of action appears to involve apoptosis induction through the activation of caspases .

Neuroprotective Effects

Research has also explored neuroprotective properties:

  • Compounds with similar structures have shown promise in protecting neuronal cells from oxidative damage . This suggests potential applications in neurodegenerative disease models.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial and fungal growth
AntioxidantRadical scavenging ability
CytotoxicityReduced viability in cancer cell lines
NeuroprotectionProtection against oxidative stress

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

  • 2-(4-Chlorophenyl)-7-Methoxy-1,10b-Dihydrospiro[Benzo[e]Pyrazolo[1,5-c][1,3]Oxazine-5,1'-Cyclohexane] ()

    • Key Differences : The 4-chlorophenyl substituent replaces the 4-hydroxy-3-methoxyphenyl group, reducing polarity. The spiro system connects to cyclohexane instead of piperidine.
    • Impact : Increased lipophilicity due to the chloro group may enhance membrane permeability but reduce aqueous solubility .
  • 5-(4-Ethoxyphenyl)-2-Phenyl-1,10b-Dihydropyrazolo[1,5-c][1,3]Benzoxazine ()

    • Key Differences : Ethoxy and phenyl groups replace the hydroxy-methoxyphenyl and piperidine moieties.
    • Impact : The ethoxy group provides moderate polarity, while the absence of a piperidine ring simplifies synthesis but reduces structural complexity .
  • 5-(4-Butoxyphenyl)-2-(4-Ethoxyphenyl)-1,10b-Dihydropyrazolo[1,5-c][1,3]Benzoxazine ()

    • Key Differences : Dual alkoxy substituents (butoxy and ethoxy) enhance lipophilicity.
    • Impact : Extended alkyl chains may improve bioavailability but increase metabolic instability .

Analogues with Modified Ring Systems

  • Benzo[e]Pyrazolo[1,5-c][1,3]Thiazine Derivatives ()

    • Key Differences : The oxazine oxygen is replaced by sulfur, forming a thiazine ring.
    • Impact : Sulfur’s larger atomic size and polarizability may alter electronic properties and binding interactions. These derivatives are synthesized via copper-catalyzed Ullmann coupling, differing from the target compound’s microwave-assisted synthesis .
  • Pyrazolo[1,5-a]Pyrimidines () Key Differences: A pyrimidine ring replaces the oxazine, creating a fused rather than spiro system.

Comparative Data Table

Compound Name Core Structure Key Substituents Melting Point (°C) Biological Activity (MIC)
Target Compound Spiro pyrazolo-oxazine + piperidine 4-Hydroxy-3-methoxyphenyl, ethyl ester Not Reported Antimicrobial (hypothetical)
2-(4-Chlorophenyl)-7-Methoxy Spiro Compound () Spiro pyrazolo-oxazine + cyclohexane 4-Chlorophenyl Not Reported Not Reported
5-(4-Ethoxyphenyl)-2-Phenyl Derivative () Pyrazolo-oxazine 4-Ethoxyphenyl, phenyl Not Reported Not Reported
Benzo[e]Pyrazolo[1,5-c][1,3]Thiazine () Pyrazolo-thiazine Aryl/alkyl 220–340 Not Reported
9-Aryl-7-(4-Nitrophenyl)-Pyrazolo-Triazolo-Pyrimidines () Pyrazolo-triazolo-pyrimidine 4-Nitrophenyl, aryl 194–340 Anticancer (reported in literature)
Spiro Compounds from Isatin () Spiro pyrazolo-oxazine + indole 4-Substituted phenyl, isatin 250–340 Antimicrobial (MIC: 50–250 μg/mL)

Q & A

Q. What synthetic strategies are commonly employed to construct the spiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] core?

The synthesis typically involves multi-step protocols starting with N-Boc-protected anilines or piperidinones. For example, ortho-metalation using t-BuLi followed by LaCl₃·2LiCl-mediated coupling with ketones (e.g., N-Boc piperidin-3-one) generates spiro intermediates. Subsequent decarboxylative fragmentation or cyclization with chloroacetyl chloride can yield the target scaffold . Key intermediates include 3-(2-aminophenyl)piperidin-3-ol derivatives, which are critical for regiochemical control .

Q. How can researchers characterize the regiochemistry of substituents in this spiro compound?

Regioselectivity is confirmed using ¹H-¹³C HMBC NMR to identify coupling between the spiro carbon and adjacent heteroatoms. X-ray crystallography is definitive for resolving ambiguities, as seen in analogous spirooxindole structures . Computational methods (e.g., DFT) may also predict preferred conformations and validate experimental data .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screening should include antimicrobial assays (e.g., MIC determination against M. tuberculosis H37Rv) and cytotoxicity profiling (e.g., MTT assays on cancer cell lines). Spirooxindole analogs have shown activity at MIC = 12.5 µg/mL, suggesting a benchmark for comparison .

Q. How should safety protocols be designed given limited hazard data for this compound?

Use predictive tools like in silico toxicity models (e.g., ProTox-II) to estimate acute toxicity. Experimentally, perform Ames tests for mutagenicity and monitor for reactive intermediates (e.g., chloroacetyl derivatives) during synthesis. Reference structurally similar compounds with established safety profiles (e.g., spirooxindoles) .

Advanced Research Questions

Q. What methodologies address low yields in the final cyclization step of the spirooxazine-piperidine system?

Optimize reaction conditions by screening Lewis acids (e.g., ZnCl₂ vs. LaCl₃) to enhance electrophilic activation. Solvent polarity adjustments (e.g., switching from THF to DMF) and microwave-assisted synthesis can improve kinetics. Evidence from pyrazolo[1,5-a]pyridine syntheses shows that steric and electronic factors in dipolar cycloadditions significantly impact yields .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this spiro compound?

Employ advanced NMR techniques like NOESY to probe spatial proximity of protons in conflicting regions. For piperidine ring conformers, variable-temperature NMR can identify dynamic equilibria. Cross-validate with computational chemistry, as demonstrated in pyrazole-4-carboxylic acid studies .

Q. What strategies improve the metabolic stability of this compound in pharmacokinetic studies?

Introduce electron-withdrawing groups (e.g., fluorine) at the 4-hydroxy-3-methoxyphenyl moiety to reduce oxidative metabolism. Piperidine N-alkylation or carboxylate ester bioisosteres (e.g., amides) can enhance stability, as seen in related adenosine receptor antagonists .

Q. How do steric and electronic effects influence the compound’s SAR in anticancer activity?

Systematic substitution at the 4-hydroxy-3-methoxyphenyl group and piperidine nitrogen can elucidate SAR. For example, bulky substituents may hinder binding, while electron-donating groups (e.g., methoxy) enhance π-stacking. Compare with pyrazolo[1,5-c][1,3]oxazine derivatives showing activity against solid tumors .

Data Analysis and Contradictions

Q. How should researchers interpret conflicting solubility data between computational predictions and experimental results?

Reconcile discrepancies by testing solubility in buffered media (pH 6.5–7.4) to mimic physiological conditions. Use Hansen solubility parameters (HSPs) to refine predictions. For example, ethyl carboxylate analogs exhibit pH-dependent solubility due to ionization .

Q. What analytical approaches validate the absence of residual solvents in the final product?

Perform GC-MS headspace analysis with reference to ICH Q3C guidelines. For polar solvents (e.g., DMF), use HPLC-UV with a C18 column and ammonium acetate buffer (pH 6.5) for detection, as outlined in pharmacopeial methods .

Methodological Recommendations

Q. What catalytic systems are effective for asymmetric synthesis of the spiro center?

Chiral phosphoric acids (e.g., TRIP) or Ru-based catalysts enable enantioselective spirocyclization. Evidence from isoniazid-spirooxindole syntheses supports chiral auxiliary approaches for achieving >90% ee .

Q. How can computational tools streamline derivative design for enhanced bioactivity?

Use molecular docking (e.g., AutoDock Vina) to predict binding to target proteins (e.g., mycobacterial enzymes). QSAR models trained on pyrazolo-oxazine libraries can prioritize substituents with favorable logP and polar surface area .

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